Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring and thiazepane ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Carbamates, furans, and thiazepanes each have their own typical reactions. For example, furans can undergo Diels-Alder reactions with electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group could form hydrogen bonds, affecting the compound’s solubility .Scientific Research Applications
Polymer Science Applications
The study on the thermal degradation of polythiolcarbamate reveals significant insights into the decomposition pathways of carbamate derivatives in polymers. The research conducted by Dyer and Osborne (1960) provides a foundational understanding of how polythiolcarbamates decompose under nitrogen at elevated temperatures, leading to various byproducts such as carbon dioxide, carbonyl sulfide, and cyclic sulfides. This research is crucial for developing more stable polymers for industrial applications (Dyer & Osborne, 1960).
Medicinal Chemistry and Antimicrobial Applications
In the realm of medicinal chemistry and antimicrobial research, the synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results. The study conducted by Darwish et al. (2014) aims to develop new antimicrobial agents incorporating the sulfamoyl moiety. This research indicates the potential for carbamate derivatives to serve as key intermediates in the synthesis of compounds with significant antibacterial and antifungal activities (Darwish et al., 2014).
Organic Synthesis
The work by Haines et al. (2011) on the synthesis of 2,4-disubstituted furans using 2,3-dibromo-1-(phenylsulfonyl)-1-propene showcases the utility of carbamate derivatives in the field of organic synthesis. This research highlights a novel strategy for constructing furan derivatives, which are crucial scaffolds in many biologically active compounds. The methodology provides a versatile approach to synthesizing furans and cyclopentenones, expanding the toolbox available to organic chemists (Haines et al., 2011).
Biochemical Modifications
The modifications of carbamates in biological and non-biological systems are extensively studied by Knaak (1971), highlighting the hydrolysis, oxidation, dealkylation, and conjugation pathways of methylcarbamate insecticides. This research provides valuable insights into the metabolism and environmental degradation of carbamate-based compounds, emphasizing the importance of understanding these pathways for the development of safer and more effective insecticides (Knaak, 1971).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-17(20)18-13-4-6-14(7-5-13)26(21,22)19-9-8-16(25-12-10-19)15-3-2-11-24-15/h2-7,11,16H,8-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKTCPYNQVQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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